Sodium 4-aminobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Neuroscience and Neuropharmacology

GABAergic System

Sodium 4-aminobutyrate is structurally similar to the naturally occurring inhibitory neurotransmitter GABA . Research investigates how GABOB might interact with the GABAergic system, which plays a crucial role in regulating neuronal activity and brain functions like mood, anxiety, and movement .

Neurological Disorders

Studies explore the potential therapeutic effects of GABOB in neurological disorders associated with GABAergic system dysfunction. These include epilepsy, Parkinson's disease, and Huntington's disease .

Important Note

Due to the blood-brain barrier restricting GABOB's entry into the central nervous system, its direct role in influencing neuronal activity is uncertain. Research is ongoing to explore alternative delivery methods or prodrugs that can overcome this limitation .

Physiology and Metabolism

Cellular Function

Scientific research investigates the potential role of Sodium 4-aminobutyrate in various cellular processes. This includes its influence on energy metabolism, hormone regulation, and cell proliferation .

Kidney Function

Studies explore the potential effects of GABOB on kidney function, particularly its role in regulating blood pressure and fluid balance .

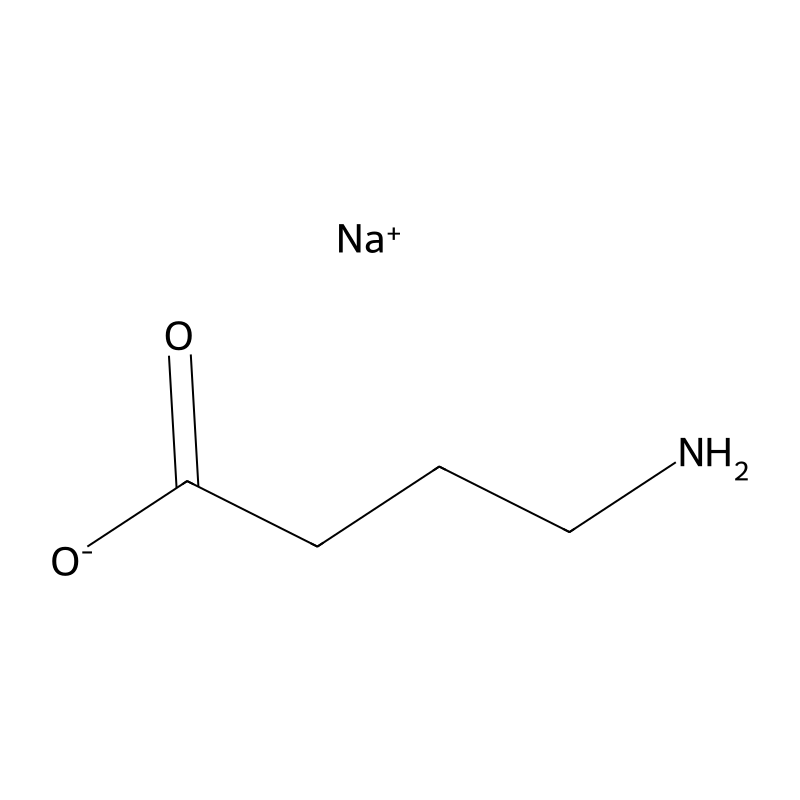

Sodium 4-aminobutyrate, also known as sodium gamma-aminobutyrate, is the sodium salt of 4-aminobutanoic acid. It is a naturally occurring amino acid derivative and is recognized primarily for its role as an inhibitory neurotransmitter in the central nervous system. The compound's chemical formula is , and it features a carboxylic acid group, an amino group, and a sodium ion that balances the negative charge from the carboxylate group.

This reaction plays a significant role in the metabolism of neurotransmitters and is part of several metabolic pathways including glutamate metabolism and the GABA shunt .

Sodium 4-aminobutyrate can be synthesized through various methods:

- Chemical Synthesis: It can be produced by the reaction of butyric acid with ammonia under specific conditions to yield 4-aminobutanoic acid, which is then neutralized with sodium hydroxide.

- Biotechnological Methods: Fermentation processes involving specific strains of bacteria that produce gamma-aminobutyric acid can also yield sodium 4-aminobutyrate when neutralized with sodium carbonate or sodium hydroxide .

Sodium 4-aminobutyrate has several applications across different fields:

- Pharmaceuticals: It is used in treating epilepsy and anxiety disorders due to its inhibitory effects on neurotransmission.

- Nutritional Supplements: Often marketed as a supplement for enhancing mood and reducing stress.

- Research: Utilized in neuroscience research to study neurotransmitter functions and mechanisms of action in various neurological disorders .

Research has indicated that sodium 4-aminobutyrate interacts with various receptors and enzymes:

- GABA Receptors: It primarily interacts with GABA receptors, influencing neuronal excitability.

- Enzymatic Inhibition: Compounds like vigabatrin inhibit the enzyme responsible for degrading gamma-aminobutyric acid, thereby increasing levels of sodium 4-aminobutyrate in the brain, which can enhance its therapeutic effects against seizures .

Several compounds share structural or functional similarities with sodium 4-aminobutyrate. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Role |

|---|---|---|

| Gamma-Aminobutyric Acid | Identical backbone | Inhibitory neurotransmitter |

| Beta-Alanine | Similar amino structure | Precursor for carnosine synthesis |

| L-Glutamate | Related metabolic pathway | Major excitatory neurotransmitter |

| Valproic Acid | Similar metabolic effects | Antiepileptic drug |

Uniqueness of Sodium 4-Aminobutyrate:

While gamma-aminobutyric acid serves as the primary inhibitory neurotransmitter, sodium 4-aminobutyrate's unique role as a sodium salt enhances its solubility and bioavailability, making it more effective for certain therapeutic applications compared to other similar compounds .

This detailed overview highlights the significance of sodium 4-aminobutyrate within both biochemical contexts and practical applications, showcasing its importance in pharmacology and neuroscience research.

Chromatographic Methods (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High Performance Liquid Chromatography represents the predominant analytical approach for sodium 4-aminobutyrate quantification, offering superior separation efficiency and versatility in detection systems. The selection of chromatographic methodology depends on analytical requirements, sample matrix complexity, and sensitivity demands [1] [2].

Ion-Exchange Chromatography with Post-Column Derivatization

Ion-exchange chromatography utilizing cation exchange resins provides the most established methodology for sodium 4-aminobutyrate analysis [1]. This approach employs a cation exchange resin column with dimensions of 30 cm × 0.4 cm internal diameter, operating under gradient elution conditions. The mobile phase system consists of sodium citrate dihydrate buffer (19.6 g/L with 1.0 g/L phenol, pH 3.15 ± 0.02) as eluent A and sodium nitrate buffer (21.0 g/L with 1.5 g/L boric acid, pH 9.70 ± 0.02) as eluent B [1]. Operating parameters include a flow rate of 0.5 mL/min and column temperature maintained at 62°C. Under these conditions, sodium 4-aminobutyrate exhibits a retention time of 34.77 minutes with excellent resolution from matrix components [1].

Reversed-Phase High Performance Liquid Chromatography

Reversed-phase methodologies utilizing C18 stationary phases offer enhanced flexibility and reduced analysis time compared to ion-exchange approaches [2]. The optimized system employs an isocratic mobile phase consisting of acetate buffer-methanol (65:35, v/v) at pH 6.0, with a flow rate of 1 mL/min at 30°C column temperature. This configuration achieves sodium 4-aminobutyrate elution within 7 minutes, representing a significant improvement in analytical throughput [2]. The method demonstrates excellent system suitability parameters with tailing factors below 1.5 and theoretical plate counts exceeding 4000 [2].

Gas Chromatography-Mass Spectrometry Applications

Gas chromatography-mass spectrometry provides complementary analytical capabilities, particularly for derivatized sodium 4-aminobutyrate analysis [3]. The methodology employs HP-5MS capillary columns (30 m × 0.25 mm × 0.25 μm film thickness) with helium carrier gas at 1 mL/min flow rate. Temperature programming initiates at 80°C for 4 minutes, followed by a gradient increase of 6°C/min to a final temperature of 300°C, maintained for 10 minutes [4]. Electron impact ionization at 70 eV facilitates structural identification through characteristic fragmentation patterns [3].

Ultra Performance Liquid Chromatography-Mass Spectrometry

Ultra Performance Liquid Chromatography represents the latest advancement in separation technology, offering enhanced resolution and reduced analysis time [5]. The system utilizes ACQUITY UPLC BEH C18 columns with sub-2-micron particle size, enabling high-efficiency separations. Mobile phase composition consists of water-acetonitrile gradients containing 0.1% formic acid, achieving sodium 4-aminobutyrate elution within 3.2 minutes [5]. This methodology provides superior sensitivity with detection limits reaching nanomolar concentrations [5].

Mass Spectrometric Detection Strategies

Mass spectrometry serves as the definitive detection technique for sodium 4-aminobutyrate analysis, providing both quantitative accuracy and structural confirmation [5] [6]. The selection of ionization methodology and fragmentation conditions significantly influences analytical performance and detection capabilities.

Electrospray Ionization Strategies

Electrospray ionization represents the preferred ionization technique for sodium 4-aminobutyrate mass spectrometric analysis [5]. The compound demonstrates efficient protonation under positive ion mode conditions, generating the molecular ion [M+H]+ at m/z 126.1. Collision-induced dissociation employing collision energies of 15-25 eV produces characteristic product ions at m/z 108.1, 81.1, and 69.1, corresponding to neutral losses of water, ethylamine, and sequential fragmentations [5]. This fragmentation pattern enables selective multiple reaction monitoring for quantitative analysis with detection limits reaching 1-5 nanomolar concentrations [5].

Atmospheric Pressure Chemical Ionization

Atmospheric Pressure Chemical Ionization provides an alternative ionization approach, particularly beneficial for matrices exhibiting significant ion suppression effects [7]. Operating under positive ion mode, the technique generates the protonated molecular ion at m/z 126.1 with primary product ions at m/z 108.1 and 81.1. Collision energies of 20-30 eV optimize fragmentation efficiency while maintaining adequate precursor ion abundance. Detection limits typically range from 5-10 nanomolar, representing slightly reduced sensitivity compared to electrospray ionization [7].

Electron Impact Ionization for Gas Chromatography-Mass Spectrometry

Electron impact ionization at 70 eV facilitates sodium 4-aminobutyrate identification through characteristic fragmentation patterns [3]. The molecular ion appears at m/z 103 for the free acid form, with abundant fragment ions at m/z 84, 85, and 30. The base peak typically occurs at m/z 30, corresponding to the methyleneamino fragment. This ionization approach provides excellent structural information but requires derivatization for optimal sensitivity [3].

Tandem Mass Spectrometry Optimization

Tandem mass spectrometry utilizing triple quadrupole instrumentation enables highly selective quantification through multiple reaction monitoring [5]. Optimized conditions employ the transition m/z 126.1 → 81.1 as the quantifier ion and m/z 126.1 → 69.1 as the qualifier ion. Collision energies require individual optimization for each transition, typically ranging from 15-25 eV. Dwell times of 100-200 milliseconds ensure adequate data acquisition across chromatographic peaks while maintaining sensitivity [5].

Derivatization Protocols for Enhanced Sensitivity

Chemical derivatization significantly enhances sodium 4-aminobutyrate detectability through chromophore introduction and improved chromatographic behavior [8] [9] [10]. The selection of derivatization reagent depends on detection system requirements, reaction efficiency, and derivative stability.

Ninhydrin Derivatization for Spectrophotometric Detection

Ninhydrin derivatization represents the classical approach for amino acid detection, producing the characteristic Ruhemann's purple complex [8]. Optimized reaction conditions employ 20 mg/mL ninhydrin and 0.8 mg/mL hydrindantin in DMSO/acetate buffer (40:60, v/v) with final concentrations of 0.8 mol/L potassium acetate and 1.6 mol/L acetic acid [8]. Reaction proceeds at 90°C for 45 minutes, followed by dilution with 2-propanol/water (50:50, v/v) and spectrophotometric detection at 570 nm. This methodology achieves 100-fold sensitivity enhancement over underivatized analysis with detection limits of 0.03 mmol/L [8].

o-Phthalaldehyde Fluorescence Derivatization

o-Phthalaldehyde derivatization with 3-mercaptopropionic acid produces highly fluorescent isoindole derivatives suitable for sensitive detection [9]. Reaction conditions utilize borate buffer at pH 10.4 with reaction completion occurring immediately at room temperature. Fluorescence detection employs excitation at 340 nm and emission monitoring at 455 nm, achieving detection limits of approximately 1 nanomolar [9]. Derivative stability extends to 24 hours when maintained at 15°C, enabling batch processing capabilities [9].

Benzoyl Chloride Derivatization for Liquid Chromatography-Mass Spectrometry

Benzoyl chloride derivatization enhances both chromatographic retention and ionization efficiency for mass spectrometric detection [10]. The reaction proceeds rapidly at room temperature under alkaline conditions, forming stable benzoyl derivatives. This approach increases hydrophobicity, improving reversed-phase retention while facilitating enhanced electrospray ionization through increased proton affinity. Detection at 230 nm enables ultraviolet monitoring, while mass spectrometric detection benefits from improved fragmentation patterns. Derivative stability extends to 6 months when stored at -80°C [10].

2-Hydroxynaphthaldehyde Fluorescence Enhancement

2-Hydroxynaphthaldehyde derivatization provides exceptional fluorescence enhancement for sodium 4-aminobutyrate analysis [11]. Reaction conditions employ room temperature incubation for 5 minutes, generating derivatives with excitation maxima at 280 nm and emission maxima at 450 nm. This methodology achieves 500-fold fluorescence enhancement with detection limits of 1 μg/mL for gamma-aminobutyric acid derivatives. Derivative stability remains acceptable for 2 hours at room temperature, requiring immediate analysis following derivatization [11].

Pre-Column versus Post-Column Derivatization Strategies

Pre-column derivatization offers advantages in automation and reagent consumption efficiency [12] [13]. Automated systems enable derivatization within autosampler needles, utilizing o-phthalaldehyde and 9-fluorenylmethyl chloroformate reagents. This approach minimizes sample handling while reducing reagent consumption. However, matrix effects may influence derivatization efficiency, potentially compromising quantitative accuracy [14].

Post-column derivatization provides superior quantitative performance through elimination of matrix interference effects [14] [15]. The approach utilizes ion-exchange separation followed by reaction with ninhydrin reagent in a post-column reactor. While reagent consumption increases, analytical precision and accuracy demonstrate significant improvement compared to pre-column methodologies [14].

Method Validation Parameters (Limit of Detection, Limit of Quantification, Recovery)

Comprehensive method validation ensures analytical reliability and regulatory compliance for sodium 4-aminobutyrate quantification [5] [16] [17]. Validation parameters encompass sensitivity, precision, accuracy, specificity, and robustness assessments.

Limit of Detection and Limit of Quantification

Limit of detection determination follows signal-to-noise ratio calculations or statistical approaches based on standard deviation of response and calibration curve slope [5] [16]. For High Performance Liquid Chromatography with fluorescence detection, limit of detection values range from 0.01 μM for gamma-aminobutyric acid to 0.08 μM for related aminobutyric acid isomers [5]. Limit of quantification values correspondingly range from 0.02 μM to 0.16 μM, representing the lowest concentration enabling reliable quantification with acceptable precision and accuracy [5].

Gas chromatography-mass spectrometry methodologies demonstrate slightly higher detection limits, ranging from 0.08 μM to 0.16 μM for limit of detection and 0.16 μM to 0.32 μM for limit of quantification [5]. These values reflect the additional sample preparation requirements and potential analyte losses during derivatization procedures.

Liquid chromatography-tandem mass spectrometry provides superior sensitivity with detection limits reaching 1 nanomolar concentrations [5]. The enhanced selectivity of multiple reaction monitoring enables quantification in complex biological matrices with minimal interference effects.

Precision and Accuracy Assessment

Intra-day precision evaluation employs replicate analyses within a single analytical session, typically utilizing quality control samples at three concentration levels [5] [16]. For High Performance Liquid Chromatography methodologies, intra-day precision ranges from 2.2% to 9.2% relative standard deviation across the analytical range [5]. Inter-day precision assessment involves analysis over multiple days, demonstrating relative standard deviation values of 3.1% to 8.0% [5].

Accuracy determination utilizes recovery studies employing spiked samples at multiple concentration levels [5] [17]. Recovery percentages typically range from 90.3% to 110.8% for High Performance Liquid Chromatography methodologies, meeting acceptance criteria for bioanalytical method validation [5]. Gas chromatography-mass spectrometry demonstrates comparable accuracy with recovery values of 93.1% to 107.5% [5].

Linearity and Range

Calibration curve linearity assessment employs correlation coefficient evaluation and residual analysis [5] [16]. High Performance Liquid Chromatography methodologies demonstrate excellent linearity with correlation coefficients ranging from 0.9992 to 0.9999 across concentration ranges of 0.02-20.48 μM for most aminobutyric acid analytes [5]. Extended ranges of 0.16-163.84 μM accommodate higher concentration samples while maintaining acceptable linearity [5].

Liquid chromatography-tandem mass spectrometry enables broader dynamic ranges spanning 5 nanomolar to 10 micromolar concentrations with correlation coefficients exceeding 0.9997 [5]. This expanded range facilitates analysis across diverse sample types without dilution requirements.

Specificity and Selectivity

Specificity assessment evaluates analytical method capability to distinguish sodium 4-aminobutyrate from potential interferences [5] [16]. High Performance Liquid Chromatography with fluorescence detection achieves baseline separation of aminobutyric acid isomers, demonstrating excellent selectivity [5]. Peak purity assessment utilizing photodiode array detection confirms analyte identity and absence of co-eluting compounds.

Mass spectrometric detection provides definitive specificity through molecular ion confirmation and product ion ratios [5]. Multiple reaction monitoring enables selective quantification even in complex biological matrices, with product ion ratios serving as qualitative confirmation criteria.

Robustness and Stability

Robustness evaluation assesses analytical method performance under deliberately varied conditions [16] [17]. Parameters include mobile phase composition variations, column temperature fluctuations, and flow rate modifications. Acceptable robustness demonstrates relative standard deviation values below 2.0% for system suitability parameters under modified conditions.